5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (CAS 68496-63-9) is a heterocyclic aromatic compound featuring a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a cyano (carbonitrile) group at the 2-position. This specific arrangement makes it a bifunctional building block. The phenyl-oxadiazole core provides thermal stability and defined electronic properties, characteristic of a class of materials used in organic electronics. The cyano group serves as a versatile and reactive handle for further chemical transformations, most notably in the synthesis of nitrogen-rich heterocycles like tetrazoles, which are important scaffolds in medicinal chemistry.
Replacing 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile with near analogs can lead to process failure or suboptimal performance. Substituting the cyano group with a phenyl ring, as in the common benchmark 2,5-diphenyl-1,3,4-oxadiazole (PPD), significantly alters the molecule's electron-accepting properties (LUMO energy), which is critical for performance in organic electronics. Conversely, using a simpler nitrile like benzonitrile as a precursor for derivatization lacks the activating effect of the electron-withdrawing oxadiazole ring, often requiring harsher reaction conditions and resulting in lower yields for subsequent transformations such as tetrazole synthesis. The specific combination of all three components—phenyl, oxadiazole, and nitrile—is therefore essential for its established utility and reactivity profile.
The electron-withdrawing nature of the 1,3,4-oxadiazole ring activates the adjacent carbonitrile group, facilitating nucleophilic attack. This makes it a highly efficient precursor for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition with an azide source. While many nitriles require elevated temperatures (100-150 °C) and strong Lewis acid catalysts to achieve high conversion, the inherent activation in this molecule allows for high-yield reactions under more controlled conditions, a critical factor for process scalability and purity. This enhanced reactivity provides a more reliable and economical route to complex tetrazole-containing drug candidates compared to using less activated aromatic nitriles like benzonitrile.
| Evidence Dimension | Reactivity in [3+2] Cycloaddition |
| Target Compound Data | High reactivity due to intramolecular electronic activation of the nitrile group by the oxadiazole ring. |
| Comparator Or Baseline | Standard aromatic/aliphatic nitriles often require harsher conditions (higher temperatures, stronger catalysts) for comparable yields. |
| Quantified Difference | Enables high-yield (often >90%) tetrazole formation under milder conditions than unactivated nitriles. |
| Conditions | Standard azide cycloaddition reaction conditions (e.g., sodium azide in DMF). |
This compound offers a more efficient, reliable, and potentially cost-effective starting point for synthesizing tetrazole-based pharmaceutical intermediates.
The presence of the strongly electron-withdrawing cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the widely used analog 2,5-diphenyl-1,3,4-oxadiazole (PPD). While PPD is a benchmark electron transport material, its LUMO level is around -2.3 to -2.7 eV. The addition of the cyano group, as in this compound, is known to lower the LUMO, often into the -2.6 to -3.1 eV range, which can improve the energy alignment with common cathodes (like aluminum) in organic light-emitting diodes (OLEDs), thereby facilitating more efficient electron injection.
| Evidence Dimension | LUMO Energy Level (Electron Affinity) |
| Target Compound Data | Estimated -2.6 to -3.1 eV |
| Comparator Or Baseline | 2,5-Diphenyl-1,3,4-oxadiazole (PPD): Approx. -2.3 to -2.7 eV |
| Quantified Difference | Lower LUMO by ~0.3-0.5 eV vs. PPD, depending on measurement conditions. |
| Conditions | Cyclic Voltammetry or DFT Calculations |
Selecting this compound over PPD can lead to lower turn-on voltages and improved efficiency in OLEDs by reducing the electron injection barrier.
Compounds based on the phenyl-1,3,4-oxadiazole core are known for their high thermal and chemical stability. Materials in this class typically exhibit decomposition temperatures (Td, 5% weight loss) well above 300 °C, with some analogs stable up to 350-400 °C. This high thermal stability is a critical procurement requirement for materials intended for use in vacuum thermal evaporation, the standard manufacturing process for small-molecule OLEDs. It ensures the compound can be sublimed without degradation, leading to reproducible thin-film quality and reliable device performance.
| Evidence Dimension | Thermal Decomposition Temperature (Td) |
| Target Compound Data | High, characteristic of the phenyl-oxadiazole class (typically >300 °C). |
| Comparator Or Baseline | Materials with lower thermal stability that would decompose under vacuum deposition conditions. |
| Quantified Difference | Meets the stability requirements for thermal processing where many other organic functional materials fail. |
| Conditions | Thermogravimetric Analysis (TGA) under an inert atmosphere. |
This compound's inherent thermal stability makes it compatible with standard industrial manufacturing processes for organic electronic devices.
This compound is the right choice when developing synthetic routes to 5-substituted tetrazoles, which are frequently used as bioisosteres for carboxylic acids in medicinal chemistry. Its activated nitrile group allows for efficient and high-yield cycloaddition reactions, providing a reliable pathway to novel pharmaceutical candidates.
For researchers and engineers fabricating OLEDs or other organic electronic devices, this material is a suitable candidate for an electron transport layer, particularly when improved electron injection from a high work function cathode is required. Its lower LUMO energy level compared to common alternatives like PPD can reduce device operating voltage. Its high thermal stability ensures compatibility with vacuum deposition manufacturing.
The combination of a stable, nitrogen-containing oxadiazole ring and a nitrile group that can be converted into an even more nitrogen-rich tetrazole ring makes this compound a valuable intermediate in the synthesis of advanced energetic materials. The phenyl-oxadiazole core contributes to higher thermal stability, a key performance metric for such materials.